Cas no 1955554-84-3 (5-azaspiro3.5nonan-8-ol hydrochloride)
5-azaspiro3.5nonan-8-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Aza-spiro[3.5]nonan-8-ol hydrochloride
- hydrochloride
- 5-azaspiro3.5nonan-8-ol hydrochloride
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- MDL: MFCD28891861
- Inchi: 1S/C8H15NO.ClH/c10-7-2-5-9-8(6-7)3-1-4-8;/h7,9-10H,1-6H2;1H
- InChI Key: GRAOKASWRLIBHG-UHFFFAOYSA-N
- SMILES: OC1CCNC2(CCC2)C1.Cl
5-azaspiro3.5nonan-8-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257037-1g |
5-azaspiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 1g |
$1887.0 | 2023-09-14 | ||
| Enamine | EN300-257037-5g |
5-azaspiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 5g |
$5470.0 | 2023-09-14 | ||
| Enamine | EN300-257037-10g |
5-azaspiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 10g |
$8110.0 | 2023-09-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2205S-1g |
5-Aza-spiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 96% | 1g |
¥16438.61 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2205S-5g |
5-Aza-spiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 96% | 5g |
¥60158.31 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2205S-500mg |
5-Aza-spiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 96% | 500mg |
¥11192.24 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2205S-250mg |
5-Aza-spiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 96% | 250mg |
¥6977.66 | 2024-04-19 | |
| Ambeed | A1082481-1g |
5-Azaspiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 95% | 1g |
$1370.0 | 2024-04-22 | |
| Enamine | EN300-257037-0.05g |
5-azaspiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 95% | 0.05g |
$1584.0 | 2024-06-18 | |
| Enamine | EN300-257037-0.1g |
5-azaspiro[3.5]nonan-8-ol hydrochloride |
1955554-84-3 | 95% | 0.1g |
$1660.0 | 2024-06-18 |
5-azaspiro3.5nonan-8-ol hydrochloride Suppliers
5-azaspiro3.5nonan-8-ol hydrochloride Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 5-azaspiro3.5nonan-8-ol hydrochloride
Introduction to 5-azaspiro3.5nonan-8-ol hydrochloride (CAS No. 1955554-84-3) and Its Emerging Applications in Chemical Biology
5-azaspiro3.5nonan-8-ol hydrochloride, identified by the chemical identifier CAS No. 1955554-84-3, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinct spirocyclic framework and azaheterocyclic core. This compound belongs to a class of spirocyclic azines, which are known for their versatile biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility, making it more amenable for use in biochemical assays and drug development pipelines.
The molecular structure of 5-azaspiro3.5nonan-8-ol hydrochloride features a spirocyclic connection between a nine-membered lactam ring and an azabicyclo[3.1.0]hexane moiety, with an alcohol functional group at the 8-position and a hydrochloride counterion. This unique architecture imparts distinct electronic and steric properties, which are exploited in various biochemical interactions. The presence of the azaheterocycle suggests potential binding affinities with biological targets such as enzymes and receptors, making it a promising scaffold for medicinal chemistry.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural product scaffolds while offering improved pharmacokinetic profiles. 5-azaspiro3.5nonan-8-ol hydrochloride is no exception, with preliminary studies indicating its potential as a modulator of key biological pathways. For instance, its structural motif is reminiscent of natural products like ketalenones, which have demonstrated anti-inflammatory and anticancer properties. The azaheterocycle in particular is known to interact with transition metals, which has implications for applications in metalloenzyme inhibition and catalysis.
One of the most compelling aspects of 5-azaspiro3.5nonan-8-ol hydrochloride is its versatility in chemical modification. The alcohol group at the 8-position provides a handle for further derivatization, allowing researchers to fine-tune its biological activity through strategies such as sulfation, phosphorylation, or glycosylation. This adaptability makes it an attractive candidate for structure-based drug design, where subtle modifications can significantly alter binding affinity and selectivity.
Recent advances in computational chemistry have enabled the rapid screening of such compounds for biological activity. Molecular docking studies have suggested that 5-azaspiro3.5nonan-8-ol hydrochloride may interact with proteins involved in metabolic pathways relevant to neurodegenerative diseases. The spirocyclic core is predicted to occupy deep binding pockets, similar to known pharmacophores in drugs targeting Alzheimer's disease and Parkinson's disease. These findings align with emerging research that highlights the role of spirocyclic compounds in modulating protein-protein interactions.
The synthesis of 5-azaspiro3.5nonan-8-ol hydrochloride presents an intriguing challenge due to the complexity of its spirocyclic framework. Traditional synthetic routes involve multi-step sequences involving cyclization reactions and protecting group strategies to achieve regioselectivity. However, recent methodologies employing transition-metal-catalyzed reactions have streamlined this process, reducing reaction times and improving yields. Such advancements are crucial for facilitating further exploration of this compound's potential applications.
In the realm of drug discovery, 5-azaspiro3.5nonan-8-ol hydrochloride has been explored as a lead compound for developing novel therapeutics against infectious diseases. Its structural features suggest it may disrupt essential processes in pathogens such as bacteria or viruses by inhibiting key enzymes or interfering with cellular signaling pathways. Preliminary data indicate that derivatives of this compound exhibit promising activity against multidrug-resistant strains of bacteria, underscoring its relevance in addressing global health challenges.
The pharmacokinetic properties of 5-azaspiro3.5nonan-8-ol hydrochloride are also under investigation, with studies focusing on its solubility, bioavailability, and metabolic stability. The hydrochloride salt form enhances water solubility, which is critical for formulation development and therapeutic efficacy. Additionally, the spirocyclic core contributes to metabolic stability by resisting degradation from cytochrome P450 enzymes, a common concern in drug candidates.
Future directions for research on 5-azaspiro3.5nonan-8-ol hydrochloride include exploring its role in epigenetic modulation and cancer therapy. The azaheterocycle has been implicated in interactions with histone deacetylases (HDACs), which are targets for anticancer drugs like suberoylanilide hydroxamic acid (SAHA). By leveraging this interaction potential, researchers aim to develop next-generation HDAC inhibitors with improved selectivity and reduced toxicity.
The broader significance of spirocyclic azines like 5-azaspiro3.5nonan-8-ol hydrochloride lies in their ability to bridge organic chemistry innovation with biomedical discovery. As synthetic methodologies evolve and computational tools become more sophisticated, compounds such as this one will continue to emerge as valuable tools for understanding complex biological systems and developing novel therapeutics.
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